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Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B1267188

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the non-proteinogenic amino acid, 2-Amino-5-phenylpentanoic acid (also known as 5-
phenylnorvaline). The information presented herein is essential for the identification,
characterization, and quality control of this compound in research and development settings,
particularly in the fields of medicinal chemistry and drug discovery. This document details
available experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS), and provides expected Infrared (IR) absorption bands based on the compound's
functional groups. Detailed, generalized experimental protocols for acquiring these spectra are
also provided.

Molecular Structure and Spectroscopic Overview

2-Amino-5-phenylpentanoic acid is an alpha-amino acid with a pentanoic acid backbone and
a terminal phenyl group. This unique structure imparts specific spectroscopic characteristics
that are crucial for its unambiguous identification. The following sections provide a detailed
analysis of its NMR, IR, and MS data.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Amino-5-phenylpentanoic acid are summarized in
the following tables. It is important to note that while experimental *H NMR and some mass
spectrometry data are available, a complete experimental dataset for 23C NMR and IR for this
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specific molecule is not readily available in the public domain. Therefore, the 3C NMR data

includes values for a closely related compound and predicted values, and the IR data is based

on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for (S)-2-Amino-5-phenylpentanoic acid.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.42-7.25 5H Phenyl C-H
3.71 1H o-CH
2.69 2H 0-CH:2
1.85 2H B-CH:
1.70 2H y-CH:2

Solvent: CDsOD, Spectrometer Frequency: 400 MHz.[1]

Table 2: 13C NMR Spectroscopic Data.

Carbon Atom

Predicted Chemical Shift
(ppm)

Experimental Chemical
Shift (ppm) of 5-
Phenylpentanoic Acid

C=0 175.0 186.77
a-C 55.0

B-C 32.0 28.25
y-C 29.0 33.56
o-C 35.0 37.59
Phenyl C (quaternary) 142.0 146.01

Phenyl C-H

128.5,128.4, 126.0

131.36, 131.32, 128.63
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Predicted data is based on standard chemical shift prediction algorithms. Experimental data for
5-Phenylpentanoic Acid is provided for comparison.[2]

Infrared (IR) Spectroscopy Data

A definitive experimental IR spectrum for 2-Amino-5-phenylpentanoic acid is not readily
available. However, the expected characteristic absorption bands for its functional groups are
well-established.

Table 3: Expected Infrared (IR) Absorption Bands.

Functional Group

Wavenumber (cm~—?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
3000-2850 Medium Aliphatic C-H stretch
3000-2500 Broad O-H stretch (carboxylic acid)
~1710 Strong C=0 stretch (carboxylic acid)
1610-1550 Medium-Strong N-H bend (primary amine)
1500-1400 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (carboxylic acid)
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data.
m/z lon Method
194.12 [M+H]* (Calculated)
194.4 [M+H]* (Found) FAB

Data obtained from synthesis and characterization of (S)-2-amino-5-phenylpentanoic acid.[1]

Predicted Fragmentation:
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The primary fragmentation pathways for 2-Amino-5-phenylpentanoic acid under electron
ionization or collision-induced dissociation are expected to involve the loss of small neutral
molecules from the amino acid core. Key predicted fragments include:

Loss of H20: [M-H20]*

Loss of COOH (formic acid) or CO and H20: [M-HCOOH]*

Loss of the carboxylic acid group: [M-COOH]*

Cleavage of the side chain, particularly benzylic cleavage, leading to fragments such as the
tropylium ion (m/z 91).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of 2-
Amino-5-phenylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-phenylpentanoic acid
in a suitable deuterated solvent (e.g., D20, CDs0D, or DMSO-ds) to a final volume of 0.5-0.7
mL in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the
sample and the desired exchange of labile protons.

¢ Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-
noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a
relaxation delay of 2-5 seconds.

o Alarger number of scans (typically 1024 or more) is required due to the lower natural
abundance of the 3C isotope.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at
0 ppm) or to the residual solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a
fine powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the beam path and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1* over the range of 4000-400

cm™L,

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

 Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Fast Atom Bombardment (FAB).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10
pL/min. Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o FAB-MS: Mix the sample with a suitable matrix (e.g., glycerol) on the FAB probe tip.
Bombard the sample with a high-energy beam of neutral atoms (e.g., Xenon).

o Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z
50-500).

o Data Processing: The resulting mass spectrum displays relative intensity versus the mass-to-
charge ratio (m/z).

Visualizations

The following diagrams illustrate the molecular structure of 2-Amino-5-phenylpentanoic acid
and a general workflow for its spectroscopic analysis.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of 2-Amino-5-phenylpentanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-phenylpentanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267188#spectroscopic-data-nmr-ir-ms-of-2-amino-
5-phenylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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